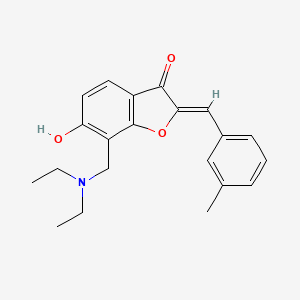

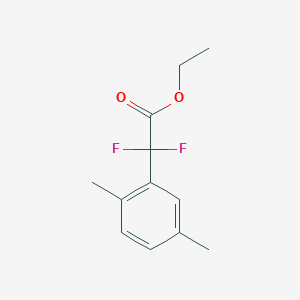

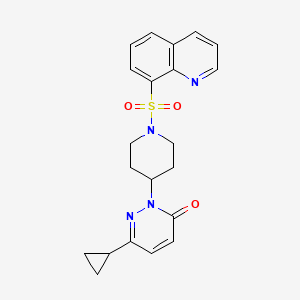

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.419. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzofuran derivatives have been identified to possess significant antitumor properties . They work by various mechanisms, such as inhibiting tumor cell growth, inducing apoptosis, and interfering with cell cycle progression. The structural diversity of benzofuran compounds allows for the targeting of a wide range of tumors, making them valuable in the development of new anticancer drugs .

Antibacterial Properties

Studies have shown that benzofuran compounds exhibit antibacterial activity against a variety of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, which are responsible for many infectious diseases. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative effects . They can neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism. This antioxidative property is beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Antiviral Applications

The antiviral activity of benzofuran compounds makes them potential candidates for treating viral infections. They can inhibit the replication of viruses by targeting viral enzymes or proteins essential for the viral life cycle. This includes potential activity against hepatitis C virus, suggesting a role in treating this chronic infection .

Synthetic Chemistry and Drug Design

Benzofuran rings are a fundamental structural unit in many biologically active compounds and are used in synthetic chemistry for drug design. Innovative methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, have been developed, which are crucial for synthesizing complex benzofuran derivatives .

Diverse Pharmacological Activities

Benzofuran compounds have a broad range of clinical uses due to their diverse pharmacological activities. They are found in natural products and medicines, serving as the core structure for various synthetic chemical raw materials. This versatility makes them an important basis for medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(25-21(16)17)12-15-8-6-7-14(3)11-15/h6-12,23H,4-5,13H2,1-3H3/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICTFYVTYLQAR-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC(=C3)C)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

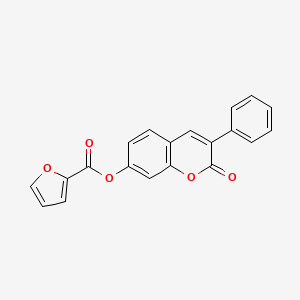

![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)

![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)

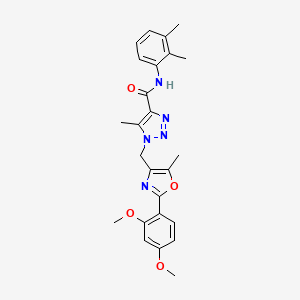

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

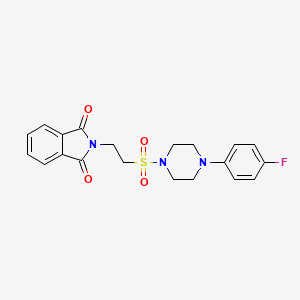

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)